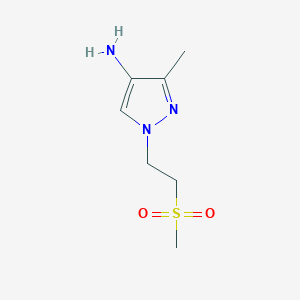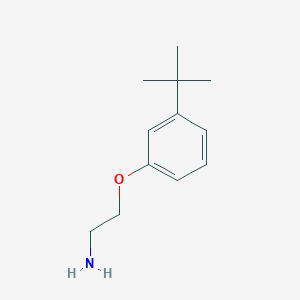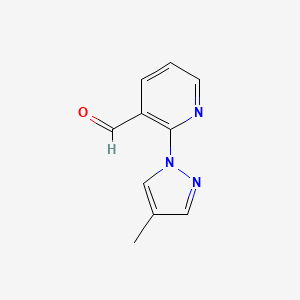
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with 3-pyridinecarboxaldehyde under controlled conditions. One common method involves the use of a catalyst such as Rhodium (III) to facilitate the C-H bond functionalization . The reaction is usually carried out in a solvent like ethanol or water, and the mixture is refluxed for several hours under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access . In material science, its photophysical properties are influenced by the electronic interactions between the pyrazole and pyridine rings, which can be modulated by substituents on these rings .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine-3-carbaldehyde: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-4-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical behavior and applications.
Uniqueness
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both pyrazole and pyridine rings, which confer distinct electronic properties and reactivity. The methyl group on the pyrazole ring can also enhance its binding affinity in coordination chemistry and its photophysical properties in material science applications .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
2-(4-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-8-5-12-13(6-8)10-9(7-14)3-2-4-11-10/h2-7H,1H3 |
Clave InChI |
WMDKWWATJWBOCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)C2=C(C=CC=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


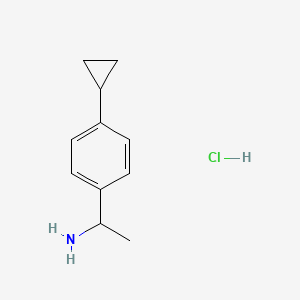
![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)

![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)
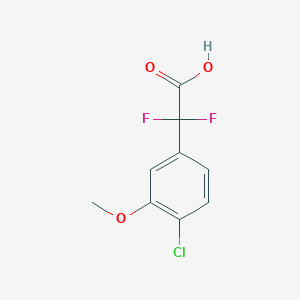
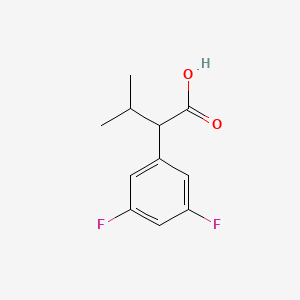

![(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B15275322.png)
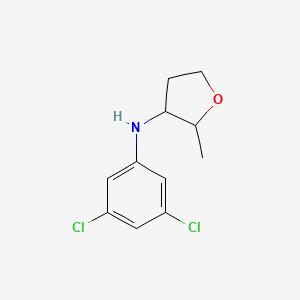

amine](/img/structure/B15275334.png)
